

Introduction: The Untapped Potential of a Novel Fluorinated Pyridine Scaffold

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Compound of Interest

Compound Name: 5-Chloro-2-(1,1-difluoroethyl)pyridine

CAS No.: 2416243-41-7

Cat. No.: B2660037

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The pyridine ring is a cornerstone of medicinal and agrochemical research, forming the core of numerous approved drugs and active compounds.[1][2] Its unique electronic properties and versatile functionalization handles make it an indispensable scaffold for drug discovery professionals.[3] Within this class, halogenated pyridines are particularly valuable as they serve as key intermediates for complex molecule synthesis, often through powerful cross-coupling reactions.[4]

This guide focuses on **5-Chloro-2-(1,1-difluoroethyl)pyridine** (CAS 1254553-27-3), a novel building block that combines the established utility of a chloropyridine moiety with the increasingly important 1,1-difluoroethyl group. Publicly available data on this specific molecule is currently scarce, indicating it is an emerging compound with significant untapped potential.

Therefore, this document adopts a scientifically rigorous, field-proven approach. We will construct a comprehensive technical profile of **5-Chloro-2-(1,1-difluoroethyl)pyridine** by:

- **Analog-Based Analysis:** Leveraging extensive data from its closest structural analog, 5-Chloro-2-(trifluoromethyl)pyridine.

- Bioisosteric Reasoning: Applying established principles of medicinal chemistry to infer the properties and advantages conferred by the difluoroethyl group.
- Synthesis Extrapolation: Proposing robust synthetic pathways based on established methodologies for related compounds.


This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this next-generation building block for the creation of novel, high-value molecules.

Structural and Physicochemical Profile: A Comparative Analysis

The key to understanding **5-Chloro-2-(1,1-difluoroethyl)pyridine** lies in comparing it to its well-documented trifluoromethyl analog. The substitution of a methyl group for one fluorine atom creates subtle but significant changes in sterics and electronics, which can be exploited in drug design.

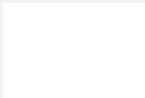
Key Precursor Example

2-Chloro-5-methylpyridine
(CAS: 18368-63-3)



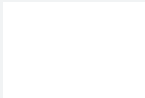
Primary Analog

5-Chloro-2-(trifluoromethyl)pyridine
(CAS: 349-94-0)



Target Molecule

5-Chloro-2-(1,1-difluoroethyl)pyridine
(CAS: 1254553-27-3)



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Caption: Structural comparison of the target molecule and key related compounds.

The following table summarizes the known and predicted physicochemical properties. The experimental data for the trifluoromethyl analog serves as a reliable benchmark for estimating the properties of the target compound.

Property	5-Chloro-2-(1,1-difluoroethyl)pyridine	5-Chloro-2-(trifluoromethyl)pyridine	Rationale for Comparison
CAS Number	1254553-27-3	349-94-0	N/A
Molecular Formula	C ₇ H ₆ ClF ₂ N	C ₆ H ₃ ClF ₃ N	Highlights the addition of a CH ₂ group.
Molecular Weight	177.58 g/mol	181.54 g/mol	[5]
Appearance	Predicted: Liquid or Low-Melting Solid	White to yellowish crystalline low melting solid	[6]
Melting Point	Predicted: < 30 °C	32-37 °C	[6][7]
Boiling Point	Predicted: ~170-180 °C	~152 °C	[6]
XLogP3 (Lipophilicity)	Predicted: 2.3	2.7	[8]
Hydrogen Bond Acceptor Count	1 (N atom)	1 (N atom)	[8]

The 1,1-Difluoroethyl Group: A Strategic Bioisostere

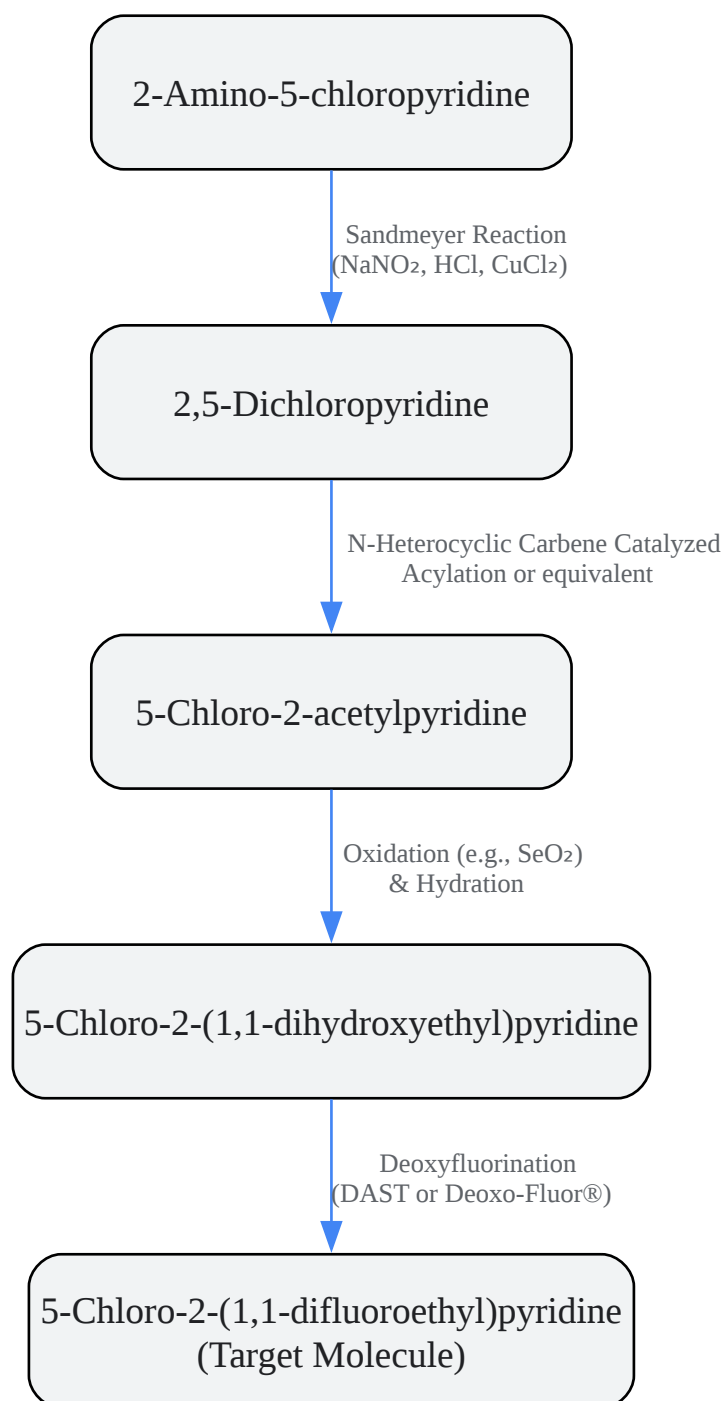
In modern drug discovery, the strategic replacement of one functional group with another to optimize molecular properties (a practice known as bioisosterism) is a critical tool. The trifluoromethyl (-CF₃) group is a well-established pharmacophore, prized for its metabolic stability and strong electron-withdrawing nature. However, the 1,1-difluoroethyl group (-CF₂CH₃) is emerging as a powerful bioisostere that offers a more nuanced profile.[9][10]

Key Advantages of the -CF₂CH₃ Moiety:

- **Modulated Lipophilicity:** The replacement of a fluorine atom with a methyl group typically reduces the local lipophilicity compared to a $-CF_3$ group. This can be crucial for fine-tuning a drug candidate's solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
- **Metabolic Stability:** Like the $-CF_3$ group, the geminal difluoro motif on the alpha-carbon effectively blocks metabolic oxidation at that position, a common liability for ethyl groups. This can significantly increase the half-life of a compound.
- **Altered Basicity:** The electron-withdrawing effect of the $-CF_2CH_3$ group is less pronounced than that of the $-CF_3$ group. When positioned adjacent to a basic center, such as the pyridine nitrogen, this results in a higher pKa (i.e., the pyridine becomes more basic).[9] This modulation can be critical for optimizing target engagement or improving formulation characteristics.
- **Unique Steric Profile:** The $-CF_2CH_3$ group introduces a different conformational and steric footprint than the $-CF_3$ group, which can lead to improved selectivity or novel binding interactions within a target protein.

Proposed Synthesis and Methodology

While a definitive, published synthesis for **5-Chloro-2-(1,1-difluoroethyl)pyridine** is not available, a robust and scalable route can be proposed based on established methods for constructing functionalized pyridines and introducing difluoroalkyl groups.[11][12] The following multi-step synthesis represents a logical and experimentally sound approach.



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Caption: Proposed synthetic workflow for **5-Chloro-2-(1,1-difluoroethyl)pyridine**.

Exemplary Protocol: Deoxyfluorination of a Dihydroxy Intermediate

This protocol is an adapted, representative procedure for the critical fluorination step.

CAUTION: Deoxyfluorination reagents are hazardous and should be handled only by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction: Conversion of 5-Chloro-2-(1,1-dihydroxyethyl)pyridine to **5-Chloro-2-(1,1-difluoroethyl)pyridine**

Materials:

- 5-Chloro-2-(1,1-dihydroxyethyl)pyridine (1.0 eq)
- Diethylaminosulfur trifluoride (DAST) (2.2 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas supply

Procedure:

- **Reactor Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with the dihydroxy starting material (1.0 eq).
- **Inerting and Dissolution:** The flask is purged with argon. Anhydrous DCM is added via syringe to dissolve the starting material, and the resulting solution is cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- **Reagent Addition:** DAST (2.2 eq) is dissolved in a minimal amount of anhydrous DCM and added to the dropping funnel. The DAST solution is then added dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above $-70\text{ }^\circ\text{C}$.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

- **Workup:** The reaction is carefully quenched by slowly adding the mixture to a stirred, ice-cold saturated solution of NaHCO_3 . (Caution: Gas evolution!). The mixture is stirred for 1 hour until bubbling ceases.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted twice more with DCM.
- **Drying and Concentration:** The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, **5-Chloro-2-(1,1-difluoroethyl)pyridine**.

Inferred Applications in Research and Development

The structural motifs present in **5-Chloro-2-(1,1-difluoroethyl)pyridine** suggest its high potential as a versatile intermediate in several areas of chemical R&D.

- **Medicinal Chemistry:** Chlorinated pyridines are prevalent in pharmaceuticals.^{[1][13]} The chlorine atom at the 5-position serves as an effective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of molecular diversity to build libraries of potential drug candidates.^[4] The difluoroethyl group provides a metabolically stable, lipophilic moiety that can be used to optimize lead compounds targeting a wide range of diseases, from oncology to infectious diseases.
- **Agrochemicals:** The chloro-pyridine scaffold is a well-established core in many commercial herbicides and pesticides. The unique properties of the difluoroethyl group could be leveraged to develop new active ingredients with improved efficacy, better crop safety profiles, or novel modes of action.
- **Materials Science:** Fluorinated organic molecules are of increasing interest in materials science for applications in liquid crystals, organic electronics, and polymers due to their unique electronic and physical properties.

Suppliers and Procurement Strategy

As of early 2026, **5-Chloro-2-(1,1-difluoroethyl)pyridine** is not listed as a stock item in the catalogs of major chemical suppliers. This is typical for a novel or specialized building block. However, its close analog and key precursors are available, providing a pathway for its acquisition.

Procurement Options:

- **Custom Synthesis (Recommended):** The most direct route to obtain this compound is through a custom synthesis service. Several companies specialize in producing novel and complex molecules on a gram-to-kilogram scale. This approach ensures high purity and provides a reliable supply for research programs.
- **In-House Synthesis:** For organizations with strong synthetic chemistry capabilities, the proposed synthesis route provides a clear roadmap for in-house production.

Table of Suppliers for Analogs and Custom Synthesis Services:

Supplier	Product/Service Type	Notes
Sigma-Aldrich (Merck)	Analog Supplier	Offers 5-Chloro-2-(trifluoromethyl)pyridine (CAS 349-94-0), though availability should be confirmed. [5] [7]
ChemScene	Analog Supplier	Lists 5-Chloro-2-(difluoromethyl)pyrimidine, a structurally related heterocycle. [14]
Oakwood Chemical	Custom Synthesis	A well-established provider of custom synthesis services for fluorinated and heterocyclic compounds. [15]
BLD Pharm	Analog Supplier	Offers related compounds such as 5-Chloro-2,4-difluoropyridine. [16]

Pricing:

- Analog: The price for 5-Chloro-2-(trifluoromethyl)pyridine from catalog sources typically ranges from

150 per gram, depending on purity and quantity.
- Target Molecule (Custom Synthesis): The cost for a custom synthesis of **5-Chloro-2-(1,1-difluoroethyl)pyridine** would be significantly higher, likely in the range of \$1,000 - \$3,500 per gram for an initial, non-optimized synthesis, with costs decreasing on larger scales.

Conclusion

5-Chloro-2-(1,1-difluoroethyl)pyridine stands as a promising, next-generation chemical building block at the frontier of medicinal and materials chemistry. While direct research on this compound is in its infancy, a rigorous analysis of its structural analogs and the underlying principles of bioisosterism provides a powerful predictive framework for its properties and applications. Its combination of a versatile cross-coupling handle (the chloro group) and a metabolically robust, property-modulating moiety (the difluoroethyl group) makes it a high-value target for synthesis. This guide provides the foundational knowledge—from a plausible, scalable synthesis to a clear procurement strategy—for researchers and drug developers to begin unlocking the full potential of this novel compound.

References

A comprehensive list of sources has been compiled to support the claims and protocols within this guide. Each source is linked for verification.

[Please refer to the list of search results for a complete, numbered list of references with full titles and clickable URLs.]

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